
2-Bromobutane-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromobutane-d5 is a deuterated derivative of 2-Bromobutane, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. It is a colorless liquid with a pleasant odor and is classified as a secondary alkyl halide.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromobutane-d5 can be synthesized through the bromination of butane-d5. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butane-d5 is reacted with bromine. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2-Bromobutane-d5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine atom with the nucleophile.
Elimination (E2): This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: The major product is the substituted butane-d5 derivative.
Elimination: The major product is 2-butene-d4.
科学研究应用
2-Bromobutane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-Bromobutane-d5 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the deuterium atoms do not significantly alter the reaction mechanism compared to the non-deuterated compound. in elimination reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier deuterium atoms.
相似化合物的比较
2-Bromobutane-d5 can be compared with other similar compounds such as:
2-Bromobutane: The non-deuterated version of this compound. It has similar chemical properties but does not exhibit the kinetic isotope effect.
1-Bromobutane: An isomer of 2-Bromobutane with the bromine atom at the first carbon position. It undergoes similar reactions but with different regioselectivity.
2-Chlorobutane: A halogenated butane with chlorine instead of bromine. It has different reactivity and physical properties compared to this compound.
This compound is unique due to the presence of deuterium, which makes it valuable in research applications where tracing and kinetic isotope effects are important.
属性
分子式 |
C4H9Br |
|---|---|
分子量 |
142.05 g/mol |
IUPAC 名称 |
3-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2 |
InChI 键 |
UPSXAPQYNGXVBF-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)Br |
规范 SMILES |
CCC(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


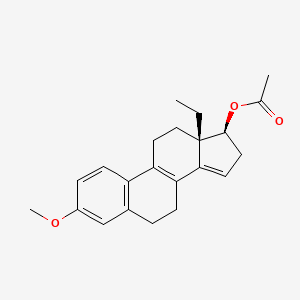
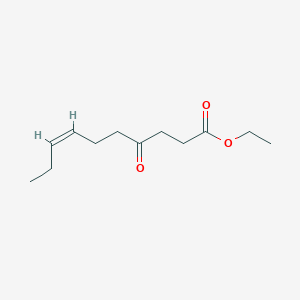






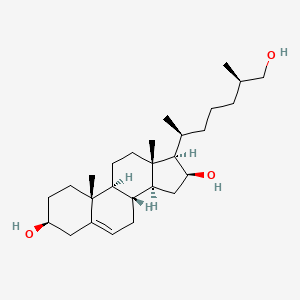
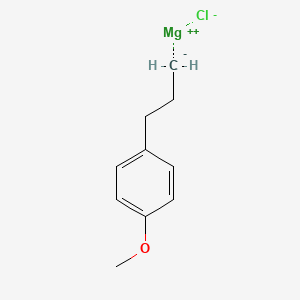
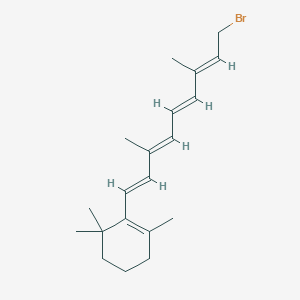
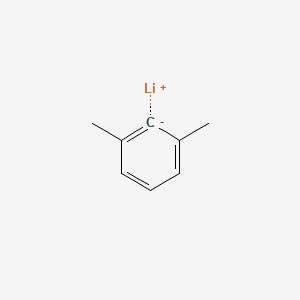
![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)

